molecular formula C15H19N3O4S B2405549 4-methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105199-79-8

4-methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2405549
CAS No.: 1105199-79-8
M. Wt: 337.39
InChI Key: BNBYNWBFWGDTQO-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. The sulfonamide nitrogen is connected via a three-carbon propyl chain to a pyridazinone moiety (6-oxopyridazin-1(6H)-yl). This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-12-11-13(6-7-14(12)22-2)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBYNWBFWGDTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₅N₅O₄S
  • Molecular Weight : 407.5 g/mol

The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including inhibition of carbonic anhydrase and potential antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar compounds have been documented to inhibit carbonic anhydrase (CA) isoforms, which play a crucial role in various physiological processes. For instance, studies have shown that certain benzenesulfonamide derivatives exhibit significant inhibitory effects on human carbonic anhydrase isoforms (hCA I, II, IX, and XIII), suggesting that this compound may also possess this activity .
  • Antitumor Activity : The compound's structural similarity to other known antitumor agents suggests potential cytotoxic effects against cancer cell lines. Research has indicated that related compounds can induce cell cycle arrest and inhibit tubulin polymerization, which are critical mechanisms in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Carbonic Anhydrase Inhibition : A series of benzenesulfonamide-linked 1,3,4-oxadiazole hybrids were synthesized and tested for their inhibitory effects on hCA isoforms. One compound exhibited an IC50 value of 75.8 nM against hCA I, significantly outperforming acetazolamide (250.0 nM), indicating that modifications similar to those in our compound could enhance efficacy against specific isoforms .
  • Anticancer Activity Evaluation : Another study evaluated the cytotoxic activity of synthesized compounds against various human cancer cell lines (A2780, MCF-7). Compounds with similar structural features demonstrated significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM. The most effective compounds induced G2/M phase cell cycle arrest, suggesting a mechanism through which our target compound may exert its effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (nM)Reference
Carbonic Anhydrase InhibitionCompound 6e75.8
Antitumor ActivityCompound 5g4.47 - 52.8
Tubulin Polymerization InhibitionVarious derivativesVaries

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility: The target’s methoxy/methyl groups likely improve lipophilicity over 5b/5c (polar -NO₂/-CN), balancing bioavailability and target engagement.
  • Synthetic Feasibility : The propyl linker may complicate synthesis compared to benzyloxy analogues due to longer reaction times or lower yields.
  • Activity Prediction : Compared to 5a-c , the target’s electron-donating groups and flexible linker may favor penetration into hydrophobic binding pockets (e.g., cyclooxygenase enzymes).

Limitations

Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogues and general sulfonamide chemistry principles.

Preparation Methods

Pyridazinone Core Formation

The 6-oxopyridazin-1(6H)-yl moiety is typically synthesized via cyclization or functionalization of pre-existing pyridazinone derivatives. In Method 1 (derived from EP 4,289,846 A1), ethyl 4-methyl-6-oxopyridazin-1(6H)-yl)acetate undergoes hydrolysis using lithium hydroxide in a tetrahydrofuran (THF)/methanol/water solvent system. Subsequent acidification yields the free acid, which is coupled to a propylamine side chain.

Reaction conditions :

  • Reagents : LiOH (1.0 equiv), THF/MeOH/H₂O (1:1:1 v/v)
  • Temperature : Room temperature (25°C)
  • Yield : ~80% (estimated from stoichiometric ratios).

Sulfonamide Coupling

The benzenesulfonamide group is introduced via nucleophilic substitution. A representative approach involves reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine.

Procedure :

  • Dissolve the amine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add sulfonyl chloride (1.2 equiv) dropwise under nitrogen.
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (DCM/MeOH 20:1).

Key data :

  • Solvent : DCM
  • Base : None (reaction proceeds via in-situ HCl release)
  • Yield : 65–70%.

Multi-Step Synthesis from EP 4,289,846 A1

A detailed sequence from the European Patent Office outlines the following steps:

Step 1: Formation of Intermediate 1-1

Reactants :

  • Compound 1-a (10.0 g, 0.11 mol)
  • Compound 1-b (15.8 g, 0.11 mol)

Procedure :

  • Reflux in anhydrous ethanol at 90°C for 2 hours.
  • Concentrate and treat with HCl in 1,4-dioxane (4 M, 30 mL).
  • Adjust pH to 8 with Na₂CO₃, extract with ethyl acetate, and recrystallize.

Yield : 3.5 g (35%)
Characterization : LC-MS [M+H]⁺ = 148.0.

Step 2: Grignard Reaction for Intermediate 1-2

Reactants :

  • Compound 1-c (7.47 g, 30.6 mmol)
  • Magnesium chips (1.47 g, 61.2 mmol)

Procedure :

  • Activate Mg with iodine in THF.
  • Add compound 1-c solution, stir at 70°C for 1 hour.
  • Quench with NH₄Cl, extract with ethyl acetate, and chromatograph (DCM/MeOH 100:1).

Yield : 3.2 g (51%)
Characterization : LC-MS [M+H]⁺ = 312.07.

Step 3: Hydrogenation to Intermediate 1-3

Catalyst : 10% Pd/C (400 mg)
Conditions : H₂ atmosphere, room temperature, 12 hours.
Yield : 1.0 g (91%)
Characterization : LC-MS [M+H]⁺ = 316.2.

Suzuki-Miyaura Cross-Coupling (EP 2,394,998 A1)

For analogs with aromatic substituents, palladium-catalyzed couplings are employed:

General protocol :

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene/H₂O (4:1)
  • Temperature : 90°C, 12 hours.

Example :
Coupling of 3-bromobenzenesulfonamide with pyridazinone boronic ester yields 85% product after column chromatography.

Deprotection and Final Modification

Acid-Mediated Deprotection

Procedure :

  • Treat tert-butyl-protected intermediates with trifluoroacetic acid (TFA) in DCM (1:1 v/v).
  • Stir for 2 hours at 25°C.
  • Neutralize with NaHCO₃ and extract.

Yield : >90% for Boc and t-Bu removals.

Oxidation with Dess-Martin Periodinane

Conditions :

  • Reagent : Dess-Martin periodinane (5.0 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : 40°C, 8 hours.

Outcome : Converts alcohols to ketones for downstream functionalization.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : DCM/MeOH gradients (100:1 to 20:1)
  • Reverse-phase HPLC : Acetonitrile/H₂O + 0.1% formic acid.

Spectroscopic Data

  • LC-MS : Molecular ion peaks correlate with theoretical masses (e.g., [M+H]⁺ = 337.4).
  • ¹H NMR : Characteristic signals for methoxy (δ 3.8 ppm), methyl (δ 2.3 ppm), and sulfonamide (δ 7.5–7.8 ppm).

Challenges and Optimization

Low Yields in Grignard Reactions

Issue : Incomplete activation of magnesium leads to <50% yields.
Solution : Use freshly crushed Mg chips and catalytic iodine.

Byproduct Formation in Sulfonylation

Mitigation : Employ excess sulfonyl chloride (1.2–1.5 equiv) and low temperatures (0–5°C).

Industrial-Scale Considerations

  • Cost-effective catalysts : Replace Pd/C with Raney nickel for hydrogenations.
  • Solvent recovery : Distill THF and DCM for reuse.
  • Crystallization : Optimize ethyl acetate/hexane ratios for high-purity batches.

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